11-Hydroxycannabinol

描述

Contextual Significance of Cannabinoid Metabolites in Biological Systems

The study of cannabinoid metabolites is essential for understanding the complete pharmacological profile of cannabis. When cannabinoids like THC are consumed, they are biotransformed by the body into various metabolites. nih.gov These metabolites can have different properties and activities compared to the parent compound. projectcbd.org

The endocannabinoid system (ECS), a complex biological system composed of endocannabinoids, cannabinoid receptors, and enzymes, is central to this process. wikipedia.orgnih.govmdpi.com Cannabinoids and their metabolites interact with this system, which regulates a multitude of physiological and cognitive processes, including pain, mood, memory, and appetite. wikipedia.orgnih.gov

The transformation of THC into 11-OH-THC is a prime example of metabolic activation, where the metabolite is more potent than the original compound. projectcbd.orgresearchgate.net This process is primarily mediated by cytochrome P450 (CYP) enzymes in the liver, specifically CYP2C9 and CYP3A4. wikipedia.orgfrontiersin.org 11-OH-THC is then further metabolized to the inactive 11-nor-9-carboxy-THC (THC-COOH). nih.govwikipedia.org This metabolic cascade highlights the importance of studying metabolites to fully grasp the effects of cannabis.

Overview of Academic Research Trajectories for 11-Hydroxycannabinol

Academic research on 11-OH-THC has followed several key trajectories. Early research focused on identifying and characterizing it as a major metabolite of THC and understanding its potent psychoactive effects. nih.gov Subsequent studies have delved into its pharmacokinetics, examining how it is absorbed, distributed, metabolized, and excreted in the body. thepermanentejournal.orgresearchgate.net

A significant area of investigation has been the comparative pharmacology of THC and 11-OH-THC. wikipedia.org Research has shown that 11-OH-THC has a higher binding affinity for the CB1 receptor than THC. wikipedia.org This finding helps to explain its enhanced psychoactive effects.

More recent research has explored the role of 11-OH-THC in potential therapeutic applications, including its contribution to the analgesic and antiemetic effects of cannabis. ontosight.ai Furthermore, the development of sensitive analytical methods has been a critical research trajectory, enabling the accurate detection and quantification of 11-OH-THC in biological samples for both clinical and forensic purposes. cannabissciencetech.comresearchgate.net

Methodological Approaches in Cannabinoid Metabolite Investigation

The investigation of cannabinoid metabolites like 11-OH-THC employs a variety of sophisticated methodological approaches.

Sample Preparation: Extraction of cannabinoids from biological matrices such as blood, plasma, urine, and hair is a crucial first step. researchgate.netfrontiersin.org Techniques like liquid-liquid extraction and solid-phase extraction are commonly used to isolate the compounds of interest. researchgate.netfrontiersin.org For hair analysis, digestion of the hair shaft is necessary before extraction. researchgate.netnih.gov

Analytical Techniques: Chromatographic methods are the cornerstone of cannabinoid analysis. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This has traditionally been a widely used technique for the confirmatory analysis of cannabinoids. nih.govoup.com Derivatization is often required to improve the volatility and thermal stability of the analytes. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This has become the method of choice for many laboratories due to its high sensitivity and specificity, allowing for the direct analysis of both parent compounds and their metabolites without derivatization. cannabissciencetech.comoup.com High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) systems are frequently coupled with mass spectrometry. cannabissciencetech.commdpi.com

Metabolomics: Untargeted metabolomics approaches, often utilizing nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry, are being used to gain a broader understanding of the metabolic profile of cannabis and the effects of its consumption. frontiersin.orgmdpi.com

These diverse methodological approaches have been instrumental in advancing our understanding of the complex pharmacology and metabolism of this compound and other cannabinoids.

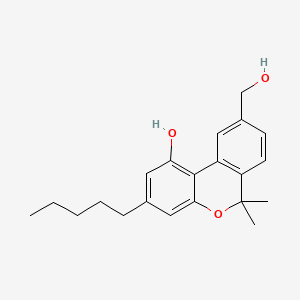

Structure

3D Structure

属性

CAS 编号 |

30432-08-7 |

|---|---|

分子式 |

C21H26O3 |

分子量 |

326.4 g/mol |

IUPAC 名称 |

9-(hydroxymethyl)-6,6-dimethyl-3-pentylbenzo[c]chromen-1-ol |

InChI |

InChI=1S/C21H26O3/c1-4-5-6-7-14-11-18(23)20-16-10-15(13-22)8-9-17(16)21(2,3)24-19(20)12-14/h8-12,22-23H,4-7,13H2,1-3H3 |

InChI 键 |

YDKZOUNVEIGJPO-UHFFFAOYSA-N |

规范 SMILES |

CCCCCC1=CC(=C2C(=C1)OC(C3=C2C=C(C=C3)CO)(C)C)O |

其他CAS编号 |

30432-08-7 |

同义词 |

11-hydroxycannabinol |

产品来源 |

United States |

Biosynthesis and Biotransformation Pathways of 11 Hydroxycannabinol

Enzymatic Hydroxylation Mechanisms from Precursor Cannabinoids

The initial and most significant step in the biotransformation of THC is hydroxylation, which results in the formation of the active metabolite 11-OH-THC. wikipedia.orgmdpi.com This conversion is predominantly carried out by a superfamily of enzymes known as cytochrome P450 (CYP450). wikipedia.orgtandfonline.com

Cytochrome P450-Mediated Metabolic Conversion (e.g., CYP2C9, CYP3A4)

The primary enzymes responsible for the metabolism of THC are members of the cytochrome P450 family, specifically CYP2C9, CYP2C19, and CYP3A4. wikipedia.orgmdpi.com Of these, CYP2C9 is considered the main enzyme involved in the conversion of THC to 11-OH-THC. nih.govresearchgate.net CYP3A4 also contributes to THC metabolism, although its role may be more prominent at higher THC concentrations. nih.gov The inhibition or induction of these enzymes can significantly alter the plasma concentrations of THC and its metabolites. For instance, strong inhibitors of CYP3A4 can increase the levels of THC and 11-OH-THC, while inducers can decrease them. aerzteblatt.de

Role of Specific Isoforms in 11-Hydroxylation

Table 1: Key Cytochrome P450 Isoforms in THC Metabolism

| Enzyme | Primary Role in THC Metabolism |

| CYP2C9 | Major enzyme for the conversion of THC to 11-OH-THC. nih.govresearchgate.net Also involved in the further oxidation of 11-OH-THC. wikipedia.orgmdpi.com |

| CYP3A4 | Contributes to THC clearance, particularly at higher concentrations, and is involved in the formation of other metabolites like 8β-OH-THC. nih.govaerzteblatt.deresearchgate.net |

| CYP2C19 | Plays a minor role in the formation of 11-OH-THC. tandfonline.comresearchgate.net |

Downstream Metabolic Fates of 11-Hydroxycannabinol

Following its formation, 11-OH-THC undergoes further metabolism, leading to the production of other compounds that are more easily eliminated from the body.

Oxidative Conversion to Carboxylic Acid Metabolites

The active metabolite 11-OH-THC is further oxidized to form 11-nor-9-carboxy-THC (THC-COOH). mdpi.comwikipedia.orgwikipedia.org This conversion is also mediated by CYP450 enzymes, with CYP2C9 again playing a major role. wikipedia.orgmdpi.com Alcohol and aldehyde dehydrogenases may also be involved in this oxidative process. tandfonline.comacs.org Unlike THC and 11-OH-THC, THC-COOH is not psychoactive. nih.gov Due to its longer half-life in the body, THC-COOH is the primary metabolite targeted in urine tests for cannabis use. wikipedia.org

Glucuronidation and Other Phase II Conjugation Pathways

Both 11-OH-THC and THC-COOH undergo Phase II metabolism, primarily through a process called glucuronidation. tandfonline.com This involves the attachment of a glucuronic acid molecule to the cannabinoid metabolite, which increases its water solubility and facilitates its excretion from the body. wikipedia.org The enzymes responsible for this are UDP-glucuronosyltransferases (UGTs). tandfonline.com Specifically, 11-OH-THC is glucuronidated by UGT1A9 and UGT1A10. tandfonline.commdpi.com THC-COOH is metabolized by UGT1A1 and UGT1A3 to form THC-COOH-Gluc, which is the major urinary metabolite of THC. tandfonline.com

In Vitro and Ex Vivo Models for Elucidating Biotransformation Kinetics

To study the complex metabolic pathways of cannabinoids without administering them to human subjects, researchers utilize various in vitro and ex vivo models. In vitro studies often employ human liver microsomes (HLMs), which contain a high concentration of CYP450 enzymes, or recombinant CYP enzymes to identify the specific enzymes responsible for metabolizing a compound. nih.govresearchgate.net Human cryopreserved hepatocytes are another valuable in vitro model as they closely mimic the metabolic activity of the human liver. wada-ama.org These models allow for the determination of kinetic parameters such as Kₘ (the concentration at which the enzyme is half-saturated) and kcat (the turnover number), providing insights into the efficiency of the metabolic process. researchgate.net

Ex vivo models are less commonly described in the provided search results. However, the use of tissue preparations from organisms previously exposed to the compound can provide a bridge between in vitro and in vivo studies. The analysis of metabolites in authentic forensic samples, such as blood and urine, also provides crucial data to corroborate the findings from in vitro experiments. mdpi.comresearchgate.net Furthermore, computational in-silico modeling can be used to predict the binding affinity of cannabinoids to metabolic enzymes. mdpi.com

Comparative Analysis of 11-Hydroxylation Across Biological Matrices and Enzyme Systems

The formation of 11-hydroxy-Δ⁹-tetrahydrocannabinol (11-OH-THC) from Δ⁹-tetrahydrocannabinol (THC) is a critical step in the metabolism of cannabis. This biotransformation is primarily carried out by specific enzyme systems, and the resulting concentration of 11-OH-THC can vary significantly across different biological matrices. The analysis of these differences is essential for understanding the pharmacokinetics of THC.

Comparative Analysis by Enzyme Systems

The primary catalysts for the 11-hydroxylation of THC belong to the cytochrome P450 (CYP) superfamily of enzymes located predominantly in the liver. nih.govmdpi.com In vitro studies using human liver microsomes (HLMs) and recombinant CYP enzymes have identified several key players in this metabolic pathway.

Research indicates that CYP2C9 is a major enzyme responsible for the conversion of THC to 11-OH-THC. mdpi.comnih.govresearchgate.net Studies have shown that CYP2C9 exhibits a high affinity for this reaction. wvu.edu Following CYP2C9, CYP2C19 and CYP3A4 also contribute significantly to the formation of 11-OH-THC. nih.govmdpi.com While other isoforms like CYP1A2, CYP2B6, CYP2C8, and CYP2D6 can form 11-OH-THC, their contribution is considered minor compared to CYP2C9 and CYP2C19. nih.gov

The kinetic efficiency of these enzymes in metabolizing THC to 11-OH-THC has been a subject of detailed research. Studies using recombinant CYPs have provided quantitative data on their metabolic activity. For instance, the velocity of 11-OH-THC formation by CYP2C9 and CYP2C19 is substantially higher than that observed with other contributing CYP enzymes. nih.gov

The following table summarizes the kinetic parameters for the formation of 11-OH-THC by the primary recombinant human CYP enzymes.

| Enzyme | Km,u (nM) | kcat (min⁻¹) |

|---|---|---|

| CYP2C9 | 0.77 | 12 |

| CYP2C19 | 2.2 | 14 |

Data derived from studies on recombinant human CYP enzymes. nih.gov

Comparative Analysis Across Biological Matrices

The concentration and detection of 11-OH-THC vary depending on the biological matrix being analyzed, which is heavily influenced by the route of administration. The main biological samples used for cannabinoid analysis include plasma, urine, and oral fluid. ualberta.canih.gov

Plasma: Following oral ingestion, THC undergoes extensive first-pass metabolism in the liver, leading to a higher concentration of 11-OH-THC in the plasma compared to inhalation. wikipedia.org In fact, after oral administration, the concentrations of THC and 11-OH-THC in circulation can be approximately equal. wikipedia.org After smoking, plasma THC levels peak rapidly and then decline, followed by a subsequent peak in 11-OH-THC concentrations. ualberta.caresearchgate.net The median ratio of 11-OH-THC to THC in plasma after smoking is relatively low. ualberta.ca

Urine: 11-OH-THC is generally not found in significant amounts in urine. nih.gov Instead, it is further metabolized to the inactive metabolite, 11-nor-9-carboxy-THC (THC-COOH), which is then often conjugated with glucuronic acid and excreted in the urine. nih.gov Therefore, urine tests primarily detect THC-COOH as an indicator of cannabis consumption. nih.govcanorml.org

Oral Fluid: Similar to urine, 11-OH-THC is typically found in very low concentrations or is undetectable in oral fluid. researchgate.net The primary analyte detected in oral fluid after recent cannabis use is the parent compound, THC. ualberta.ca

Feces: A significant portion of THC metabolites is excreted through feces, with 11-OH-THC being the predominant form found in this matrix. wikipedia.org

The table below provides a conceptual comparison of 11-OH-THC levels in various biological matrices based on the route of administration.

| Biological Matrix | Relative Level after Oral Ingestion | Relative Level after Inhalation | Primary Analyte(s) |

|---|---|---|---|

| Plasma | High | Moderate | THC, 11-OH-THC, THC-COOH |

| Urine | Very Low / Undetectable | Very Low / Undetectable | THC-COOH, THC-COOH-glucuronide |

| Oral Fluid | Low / Undetectable | Very Low / Undetectable | THC |

| Feces | High | High | 11-OH-THC |

Pharmacodynamic Profile and Receptor Interactions of 11 Hydroxycannabinol

Cannabinoid Receptor (CB1 and CB2) Binding Affinities and Intrinsic Activities

11-Hydroxycannabinol demonstrates a notable ability to bind to both CB1 and CB2 receptors. lumirlab.comacs.org However, its binding does not translate to identical functional activity at each receptor subtype; instead, it exhibits a mixed profile of agonism and antagonism. lumirlab.comacs.orgnih.gov Research has quantified the binding affinities (Ki) and functional potencies (EC50) to elucidate this dual nature.

Studies using transfected Chinese hamster ovary (CHO) cells have shown that this compound binds potently to both CB1 and CB2 receptors, with Ki values of 38.0 ± 7.2 nM and 26.6 ± 5.5 nM, respectively. lumirlab.comacs.orgnih.gov Despite the comparable binding affinities, the intrinsic activity differs significantly between the two receptors. lumirlab.comacs.org

Table 1: Receptor Binding and Functional Activity of this compound

| Receptor | Binding Affinity (Ki) | Functional Activity (EC50) | Receptor Action |

|---|---|---|---|

| CB1 | 38.0 ± 7.2 nM | 58.1 ± 6.2 nM | Agonist |

| CB2 | 26.6 ± 5.5 nM | Causes only 20% inhibition at 10 µM | Weak Antagonist |

Data derived from studies on CB1- and CB2-mediated inhibition of adenylyl cyclase. lumirlab.comacs.orgnih.gov

At the CB1 receptor, this compound functions as a partial agonist. wikipedia.org Its binding to the CB1 receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a key enzyme in cellular signaling. lumirlab.comacs.org The potency of this agonistic activity is demonstrated by an EC50 value of 58.1 ± 6.2 nM for the inhibition of CB1-mediated adenylyl cyclase. lumirlab.comacs.orgnih.gov This confirms its role as an active agonist at the neuronal CB1 receptor.

In contrast to its action at CB1 receptors, this compound has a different modulatory effect on CB2 receptors. While it binds to the CB2 receptor with high affinity, it does not effectively activate the associated signaling pathway. lumirlab.comacs.orgresearchgate.net Research indicates that it only produces a very slight inhibition of adenylyl cyclase at the CB2 receptor, causing just 20% inhibition at a high concentration of 10 µM. lumirlab.comacs.orgnih.gov This functional profile has led to its classification as a specific, although not highly potent, CB2 receptor antagonist. lumirlab.comacs.orgresearchgate.net It can antagonize the agonist-induced inhibition of adenylyl cyclase that is mediated by the CB2 receptor. researchgate.net

Agonistic and Antagonistic Properties at CB1 Receptors

Ligand-Receptor Coupling and Intracellular Signaling Cascades

The binding of a ligand like this compound to a cannabinoid receptor initiates a conformational change in the receptor, which in turn activates associated intracellular G-proteins. nih.govnih.gov CB1 and CB2 receptors are primarily coupled to the Gi/o family of inhibitory G-proteins. nih.govmdpi.com This coupling is the critical step that translates the extracellular ligand binding event into an intracellular response.

The activation of CB1 and CB2 receptors by an agonist ligand typically leads to the inhibition of adenylyl cyclase activity. nih.govresearchgate.netweizmann.ac.il This process is mediated by the activated Gi/o protein. Upon receptor activation, the G-protein splits into its Gαi/o and Gβγ subunits. The Gαi/o subunit directly interacts with and inhibits the adenylyl cyclase enzyme, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.govmdpi.com

For this compound, its agonist activity at the CB1 receptor effectively triggers this inhibitory pathway. lumirlab.comacs.org However, its antagonistic nature at the CB2 receptor means it fails to produce significant adenylyl cyclase inhibition through this receptor, despite binding to it. lumirlab.comacs.orgnih.gov

The primary signaling pathway for cannabinoid receptors involves coupling to Gi/o proteins to inhibit adenylyl cyclase. nih.govmdpi.com The activation of CB1 receptors by this compound follows this canonical pathway. lumirlab.comacs.org G-protein signaling is a multi-step process that begins with the agonist binding to the receptor, which promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit, leading to its activation and dissociation from the Gβγ dimer. nih.gov

Beyond adenylyl cyclase, G-protein activation by cannabinoid receptors can influence other signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway and the regulation of ion channels. nih.govmdpi.com The activation of the CB1 receptor is known to inhibit N- and P/Q-type voltage-sensitive Ca2+ channels and activate inwardly rectifying K+ channels, which are crucial for modulating neurotransmitter release. researchgate.netguidetopharmacology.org

Adenylyl Cyclase Inhibition Mechanisms

Stereoselective Interactions at Cannabinoid Receptors

Structure-activity relationship (SAR) studies for cannabinoids reveal that strict structural and stereospecific requirements are necessary for their behavioral and receptor-mediated effects. govinfo.gov The interaction between a cannabinoid and its receptor is highly dependent on the three-dimensional shape of the molecule.

Research into the inhibitory effects of major cannabinoids on the metabolism of other compounds has demonstrated stereoselectivity. For instance, 11-OH-THC, along with other cannabinoids, showed stereoselective inhibition of R,S-oxazepam glucuronidation. mdpi.comdntb.gov.uaresearchgate.net The inhibitory potency (Ki,u values) against R-oxazepam glucuronidation was found to be 2- to 5-fold higher than for S-oxazepam glucuronidation. dntb.gov.uaresearchgate.net While this finding relates to enzyme inhibition rather than direct receptor binding, it underscores the principle that the stereochemical configuration of this compound is a critical determinant of its biological interactions. The classical cannabinoid group, which includes derivatives of tetrahydrocannabinol, is noted for its stereospecific activity. guidetopharmacology.org

Table 2: Compound Names Mentioned in the Article

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| This compound | 11-Hydroxy-Δ⁹-tetrahydrocannabinol |

| 11-OH-THC | 11-Hydroxy-Δ⁹-tetrahydrocannabinol |

| cAMP | Cyclic adenosine monophosphate |

| GDP | Guanosine diphosphate |

| GTP | Guanosine triphosphate |

Interaction with Non-Cannabinoid Receptors and Molecular Targets (e.g., GPCRs, Ion Channels, Enzymes)

While the primary targets of 11-hydroxy-Δ⁹-tetrahydrocannabinol (11-OH-THC) are the cannabinoid receptors CB1 and CB2, emerging research indicates that this active metabolite, along with other cannabinoids, can interact with a variety of other molecular targets throughout the body. These interactions with non-cannabinoid receptors, ion channels, and enzymes contribute to its complex pharmacological profile.

G-Protein Coupled Receptors (GPCRs):

Beyond the CB1 and CB2 receptors, the broader endocannabinoid system includes interactions with other GPCRs. While direct studies on 11-OH-THC are limited, research on cannabinoids in general suggests potential interactions with serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. For instance, cannabinoids can influence serotonin and dopamine neurotransmission, which are critical in regulating mood, reward, and various cognitive functions. mcgill.caub.edufrontiersin.orgnih.govklarity.healthimperial.ac.uk The activation of CB1 receptors can modulate the release of these neurotransmitters. nih.govklarity.health Specifically, low doses of cannabinoids have been observed to increase serotonin activity, while higher doses may lead to a decrease. mcgill.ca The interaction between cannabinoid and serotonin receptors, such as the 5-HT2A receptor, has been implicated in the effects of THC on memory. ub.edu However, specific data detailing the direct binding affinities and functional activities of 11-OH-THC at these non-cannabinoid GPCRs are not yet well-established. It is known that other cannabinoid metabolites, such as 11-hydroxy-cannabinol (11-OH-CBN), a metabolite of cannabinol (B1662348) (CBN), can act as a weak antagonist at the CB2 receptor. wikipedia.org

Ion Channels:

Enzymes:

The interaction of 11-OH-THC with enzymes is primarily centered on its role in the metabolic pathways of cannabinoids. 11-OH-THC is itself a product of the metabolism of Δ⁹-tetrahydrocannabinol (THC) by cytochrome P450 (CYP) enzymes, predominantly CYP2C9 and CYP3A4. wikipedia.orgresearchgate.netnih.govthepermanentejournal.org This psychoactive metabolite is then further metabolized by CYP enzymes and dehydrogenases to the inactive metabolite, 11-nor-9-carboxy-THC (THC-COOH). wikipedia.orgresearchgate.net

Research has also indicated that 11-OH-THC can act as an inhibitor of certain CYP enzymes. This inhibitory action suggests a potential for drug-drug interactions, where the presence of 11-OH-THC could alter the metabolism of other drugs that are substrates for these enzymes. Furthermore, an in-vitro study identified that 11-OH-THC exhibited inhibitory activity against the 3C-like protease of SARS-CoV-2. wikipedia.org

Table 1: Summary of this compound Interactions with Non-Cannabinoid Molecular Targets

| Target Class | Specific Target | Interaction Type | Observed Effect |

|---|---|---|---|

| Ion Channels | Voltage-gated sodium channels | Modulation | Depression of inward and outward sodium current |

| Enzymes | Cytochrome P450 (CYP) 2C9 | Substrate/Inhibitor | Metabolized by and can inhibit this enzyme |

| Cytochrome P450 (CYP) 3A4 | Substrate/Inhibitor | Metabolized by and can inhibit this enzyme | |

| SARS-CoV-2 3C-like protease | Inhibitor | In-vitro inhibitory activity |

Allosteric Modulation of Receptor Systems

Allosteric modulation refers to the process where a compound binds to a site on a receptor that is different from the primary (orthosteric) binding site, thereby altering the receptor's affinity or efficacy for its primary ligand. While the concept of allosteric modulation is a significant area of research within cannabinoid pharmacology, there is currently limited direct evidence to suggest that 11-OH-THC acts as an allosteric modulator of receptor systems.

Much of the research into allosteric modulation within the cannabinoid system has focused on other cannabinoids, particularly cannabidiol (B1668261) (CBD). CBD has been identified as a negative allosteric modulator of the CB1 receptor, meaning it can reduce the potency and efficacy of orthosteric agonists like THC. frontiersin.org It has also been shown to be a positive allosteric modulator of other receptor systems, such as GABA-A receptors. mdpi.com

In contrast, studies examining the potential for 11-OH-THC to act as an allosteric modulator at the CB1 receptor have not yielded positive results. One study investigating the cooperativity between different cannabinoids at the CB1 receptor found no change in the binding affinity (Ki) of a radioligand when co-administered with 11-OH-THC and Δ⁹-THC, suggesting that 11-OH-THC does not allosterically modulate Δ⁹-THC's binding at the CB1 receptor in that experimental context. frontiersin.org

The potential for 11-OH-THC to act as an allosteric modulator at other non-cannabinoid receptor systems remains an open area for investigation. The development of ligands that can allosterically modulate cannabinoid receptors is a promising strategy for developing novel therapeutics with improved side-effect profiles. mdpi.com However, further research is required to determine if 11-OH-THC possesses any such properties.

Cellular and Subcellular Mechanisms of Action of 11 Hydroxycannabinol

Effects on Neuronal Activity and Synaptic Transmission (in vitro and ex vivo)

11-Hydroxycannabinol (11-OH-THC), the primary active metabolite of delta-9-tetrahydrocannabinol (THC), exerts significant influence on neuronal activity and synaptic transmission, primarily through its interaction with the cannabinoid receptor 1 (CB1R). frontiersin.orgcambridge.orgcambridge.org In vitro and ex vivo studies have demonstrated that 11-OH-THC can modulate both excitatory and inhibitory synaptic events.

In studies using neuromuscular junctions of the frog sartorius muscle, 11-OH-THC was found to have no effect on the frequency of miniature endplate potentials (mEPPs), which reflects the spontaneous release of neurotransmitter vesicles. However, it did depress the amplitude of mEPPs, suggesting a postsynaptic site of action. Furthermore, it initially increased and then decreased the mean quantum content of the endplate potential, indicating a complex, biphasic effect on presynaptic neurotransmitter release. nih.gov

Research on mammalian central nervous system preparations has provided further insights. In studies on spinal motoneurons, 11-OH-THC increased the amplitude of excitatory postsynaptic potentials (EPSPs) without significantly affecting inhibitory postsynaptic potentials (IPSPs). physiology.org This suggests a preferential enhancement of excitatory inputs to these neurons. Conversely, other research indicates that activation of CB1 receptors, which 11-OH-THC potently agonizes, generally leads to an inhibition of neurotransmitter release at both excitatory and inhibitory synapses. plymouth.ac.ukpnas.org This discrepancy may be due to differences in the specific neuronal circuits and experimental conditions.

The activation of presynaptic CB1 receptors by cannabinoids like 11-OH-THC is a key mechanism for modulating synaptic transmission. plymouth.ac.uk This activation leads to the inhibition of voltage-gated calcium channels and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, ultimately reducing the probability of neurotransmitter release. cambridge.org This process, known as retrograde signaling, allows postsynaptic neurons to modulate their own inputs. nih.gov

Modulation of Neurotransmitter Release Mechanisms

11-OH-THC modulates the release of various neurotransmitters by activating presynaptic CB1 receptors. frontiersin.orgplymouth.ac.uk This G protein-coupled receptor, when activated, initiates a signaling cascade that primarily inhibits neurotransmitter release. cambridge.orgplymouth.ac.uk

The principal mechanism involves the inhibition of adenylyl cyclase, which reduces cyclic AMP (cAMP) levels, and the modulation of ion channel activity. cambridge.org Specifically, CB1 receptor activation inhibits presynaptic voltage-gated calcium channels, which are crucial for the influx of calcium that triggers vesicle fusion and neurotransmitter release. cambridge.orgplymouth.ac.uk Simultaneously, it can activate G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the presynaptic terminal and a further reduction in neurotransmitter release. cambridge.org

This modulatory effect has been observed across different neurotransmitter systems. For instance, cannabinoids can suppress the release of both glutamate (B1630785) (excitatory) and GABA (inhibitory) in various brain regions, including the hippocampus and nucleus accumbens. nih.govnih.gov The net effect on neuronal excitability depends on the specific balance of these actions within a given neural circuit.

Studies have shown that in certain contexts, such as in the hippocampus, CB1 receptor activation can lead to a long-term depression of inhibitory synaptic transmission (I-LTD), potentially altering the balance of excitation and inhibition in this brain region critical for learning and memory. inmed.fr

Influence on Cellular Viability and Proliferation (in vitro)

The in vitro effects of cannabinoids on cellular viability and proliferation are complex and can be cell-type dependent. While much of the research in this area has focused on cannabidiol (B1668261) (CBD) and THC, some studies provide indirect evidence relevant to 11-OH-THC.

For instance, studies on aggregating brain cell cultures have shown that THC can be metabolized to 11-OH-THC within these cultures. unige.chresearchgate.net In these models, high concentrations of THC were found to be neurotoxic, particularly to GABAergic neurons, and this toxicity was associated with THC accumulation. unige.chresearchgate.net However, at lower concentrations, no significant cell death was observed. unige.ch It is plausible that 11-OH-THC contributes to these observed effects.

Research on various cancer cell lines has demonstrated that cannabinoids can induce apoptosis (programmed cell death) and inhibit cell proliferation. mdpi.comresearchgate.netnih.govmdpi.com For example, CBD has been shown to induce apoptosis in glioma and breast cancer cells. researchgate.netmdpi.com While these studies did not directly test 11-OH-THC, the shared cannabinoid structure and receptor interactions suggest that 11-OH-THC might have similar anti-proliferative and pro-apoptotic properties in certain cancer cell types. However, it is important to note that some studies have found no effect of certain cannabinoids on cell viability at specific concentrations. researchgate.net

Interestingly, a study on HHL5 hepatocytes, an in vitro model for fatty liver disease, found that a metabolite of THCV, 11-hydroxy-tetrahydrocannabivarin (11-OH-THCV), had no effect on triglyceride levels, unlike its parent compound. google.com This highlights that the effects of hydroxylated metabolites can differ significantly from their parent cannabinoids and that the influence of 11-OH-THC on cell viability and proliferation likely depends on the specific cellular context and experimental conditions.

Receptor Desensitization and Internalization Dynamics

Prolonged or repeated exposure to cannabinoid agonists, including presumably 11-OH-THC, leads to receptor desensitization and internalization, which are key cellular mechanisms underlying the development of tolerance. oup.comfrontiersin.org These processes reduce the responsiveness of cells to subsequent cannabinoid exposure.

Desensitization is a rapid process, occurring within seconds to minutes, where the CB1 receptor becomes uncoupled from its intracellular G-protein signaling machinery. oup.com This is often initiated by agonist-induced phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs). nih.gov The phosphorylated receptor is then bound by β-arrestin proteins, which sterically hinder G-protein interaction and promote receptor internalization. nih.govmdpi.com

Internalization is a slower process, taking place over minutes to hours, where the receptor is removed from the cell surface via clathrin-dependent endocytosis. oup.comnih.gov Once internalized, the receptor can be either dephosphorylated and recycled back to the cell membrane (resensitization) or targeted for degradation in lysosomes, leading to a long-term reduction in receptor numbers (down-regulation). oup.com

Studies have shown that a single in vivo exposure to THC can lead to a functional desensitization of CB1 receptors, abolishing endocannabinoid-mediated synaptic plasticity in the nucleus accumbens and hippocampus. inmed.fr This was observed as a reduced ability of a CB1 receptor agonist to depress synaptic transmission in slices from THC-treated animals. inmed.fr While this study used THC, the potent agonist activity of its metabolite, 11-OH-THC, suggests it would contribute significantly to this process. The functional consequence of this desensitization is a diminished response to both endogenous and exogenous cannabinoids. inmed.fr

The dynamics of desensitization and internalization are complex and can be ligand-specific, with different agonists potentially inducing distinct patterns of receptor phosphorylation and subsequent β-arrestin interaction, leading to biased signaling. frontiersin.org

Interactions with Endogenous Cannabinoid System Components (e.g., endocannabinoids, metabolizing enzymes)

11-OH-THC, as a potent cannabinoid receptor agonist, directly interacts with and influences the endogenous cannabinoid system (ECS). The ECS comprises cannabinoid receptors (CB1 and CB2), endogenous cannabinoids (endocannabinoids) like anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), and the enzymes responsible for their synthesis and degradation. nih.govnih.gov

By activating CB1 and CB2 receptors, 11-OH-THC mimics the actions of endocannabinoids. researchgate.netresearchgate.net This can lead to a disruption of the finely tuned regulation that the ECS exerts over various physiological processes. For example, the presence of a potent exogenous agonist like 11-OH-THC can occlude the effects of endogenously released cannabinoids. nih.gov

There is also evidence for interactions at the metabolic level. The metabolism of THC to 11-OH-THC is primarily carried out by cytochrome P450 enzymes, particularly CYP2C9. cambridge.orgcambridge.org Other cannabinoids, such as cannabidiol (CBD), can also be metabolized by these enzymes and have been shown to inhibit the metabolism of THC to 11-OH-THC. plymouth.ac.uk This suggests a potential for pharmacokinetic interactions when multiple cannabinoids are present.

Advanced Analytical Methodologies for 11 Hydroxycannabinol Quantification and Characterization

Chromatographic Techniques (e.g., GC-MS/MS, LC-MS/MS)

Chromatography, coupled with mass spectrometry, stands as the gold standard for the definitive identification and quantification of 11-OH-THC. Both gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely employed, each offering distinct advantages. LC-MS/MS is often preferred as it typically does not require a derivatization step, unlike GC-MS, which is necessary to improve the volatility and thermal stability of polar analytes like 11-OH-THC. nih.gov

The development of robust analytical methods for 11-OH-THC requires careful optimization of chromatographic conditions and mass spectrometric parameters to achieve high sensitivity and selectivity. Validation is performed to ensure the method is reliable, reproducible, and fit for its intended purpose. Key validation parameters include the limit of detection (LOD), limit of quantification (LOQ), linearity, precision, accuracy, and recovery.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): GC-MS/MS methods for 11-OH-THC analysis necessitate a derivatization step, commonly using agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to convert the hydroxyl group into a less polar and more volatile silyl (B83357) ether. This process is crucial for achieving good chromatographic peak shape and preventing thermal degradation in the GC inlet. researchgate.net Multiple reaction monitoring (MRM) is used to enhance selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for the analyte and its isotope-labeled internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS methods offer the significant advantage of analyzing 11-OH-THC directly without derivatization. researchgate.net Reversed-phase chromatography, often with a C18 or Phenyl-Hexyl column, is typically used to separate 11-OH-THC from other cannabinoids and endogenous matrix components. researchgate.net The mobile phase usually consists of a gradient mixture of an aqueous solution (e.g., containing ammonium (B1175870) formate (B1220265) or formic acid) and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netnih.gov Electrospray ionization (ESI) in positive mode is commonly used to generate protonated molecular ions [M+H]⁺ for 11-OH-THC, which are then subjected to MS/MS analysis.

Validation studies have demonstrated the high sensitivity of these methods, with Lower Limits of Quantification (LLOQs) reaching sub-nanogram per milliliter levels in various biological fluids. researchgate.netnih.gov

| Technique | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Reference |

|---|---|---|---|---|---|---|

| LC-MS/MS | Human Plasma | 0.8 - 100 | 0.8 | N/A | N/A | researchgate.net |

| LC-MS/MS | Human Plasma & Urine | N/A | 0.2 | 1.3 - 15.5 | 1.3 - 15.5 | researchgate.net |

| UPLC-MS/MS | Whole Blood | 0.5 - 100 | 0.5 | <10 | <10 (mean relative error) | nih.gov |

| LC-HRMS | Human Plasma | 0.2 - 100 | 0.2 | 2.90 - 10.80 | -0.9 to 7.0 (from nominal) | nih.gov |

The effective extraction of 11-OH-THC from complex biological samples is paramount for accurate analysis, as it removes interfering substances that can suppress the instrument's signal or co-elute with the analyte. Common matrices include blood, plasma, urine, and hair.

Liquid-Liquid Extraction (LLE): LLE is a classic and effective technique used to isolate cannabinoids from aqueous matrices like plasma or urine. It involves partitioning the analyte into an immiscible organic solvent. A simple LLE using chloroform (B151607) has been successfully applied for the extraction of 11-OH-THC from human plasma. nih.gov

Solid-Phase Extraction (SPE): SPE is a more selective and often automatable technique that has become the method of choice for cleaning up cannabinoid samples. It involves passing the liquid sample through a cartridge containing a solid adsorbent that retains the analyte. Interferents are washed away, and the purified analyte is then eluted with a small volume of solvent. SPE has been validated for extracting 11-OH-THC from whole blood, plasma, and breath samples. nih.govresearchgate.net

Hydrolysis: In urine, 11-OH-THC can be present as a glucuronide conjugate. To measure the total concentration, an enzymatic hydrolysis step using β-glucuronidase is often required before extraction to cleave the glucuronide moiety. mdpi.com

Method Development and Validation for Sensitive Detection

Mass Spectrometry Approaches for Structural Elucidation and Quantitative Analysis

Mass spectrometry is an indispensable tool in the analysis of 11-OH-THC, providing not only the sensitivity required for quantification at trace levels but also the mass accuracy needed for structural confirmation.

High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or time-of-flight (TOF) analyzers, provides highly accurate mass measurements, typically with errors of less than 5 parts per million (ppm). This capability allows for the determination of the elemental composition of an analyte, greatly increasing confidence in its identification. nih.gov LC-HRMS is particularly powerful for metabolite profiling studies, where it can distinguish between compounds with very similar nominal masses.

A study utilizing an LC-HRMS Q-Exactive platform successfully developed and validated a method for quantifying 11-OH-THC in human plasma with an LLOQ of 0.2 ng/mL. nih.gov The high resolving power of the instrument provides excellent selectivity, minimizing potential interferences from the complex plasma matrix. nih.gov HRMS has been instrumental in identifying novel metabolites, such as the detection of 11-hydroxy-hexahydrocannabinol (11-OH-HHC) in blood samples from THC users, a finding supported by high-resolution mass spectra. mdpi.com

| Parameter | Result |

|---|---|

| LLOQ | 0.2 ng/mL |

| Linear Range | 0.2 - 100.0 ng/mL |

| Extraction Recovery | 60.4% - 85.4% |

| Intra-day Precision (CV%) | 2.90 - 10.80% |

| Inter-day Precision (CV%) | 2.90 - 10.80% |

| Accuracy | -0.9% to 7.0% from nominal |

Data sourced from Takyi-Williams et al. (2021). nih.gov

Isotope dilution is the reference method for achieving the highest accuracy and precision in quantitative mass spectrometry. mdpi.com This technique involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., deuterated 11-OH-THC, such as d₃-11-OH-THC) to the sample as an internal standard at the beginning of the sample preparation process. researchgate.netnih.gov

Because the internal standard is chemically identical to the analyte, it experiences the same extraction inefficiencies, matrix effects, and ionization suppression or enhancement. By measuring the ratio of the signal from the native analyte to the signal from the isotope-labeled internal standard, any variations during sample workup and analysis are compensated for. This allows for highly accurate and precise absolute quantification. mdpi.com Virtually all modern, validated LC-MS/MS and GC-MS/MS methods for 11-OH-THC employ this isotope dilution strategy to ensure the reliability of the quantitative results. nih.govresearchgate.net The excellent accuracy and precision values reported in validation studies are a direct result of this approach. nih.govnih.gov

High-Resolution Mass Spectrometry for Metabolite Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. While less sensitive than mass spectrometry, NMR is unparalleled for the unambiguous structural elucidation of novel compounds and for confirming the identity of reference standards.

In the context of 11-Hydroxycannabinol, ¹H NMR and 2D NMR techniques (like COSY, HSQC, and HMBC) are used to confirm its chemical structure. nih.govresearchgate.net Research studies have successfully isolated this compound from cannabis seizures and confirmed its structure using a combination of GC-MS and ¹H NMR spectroscopy. researchgate.netnih.gov In these studies, after purification by techniques like high-performance liquid chromatography (HPLC), NMR analysis provides definitive proof of the compound's structure by mapping the connectivity of protons and carbons within the molecule. researchgate.netnih.gov Furthermore, NMR can be used to assess the purity of isolated compounds or synthesized reference standards, with one study reporting the isolation of this compound with a purity greater than 75%. researchgate.netnih.gov

Emerging Bioanalytical Techniques for this compound Research

The landscape of cannabinoid analysis is rapidly evolving, driven by the need for more sensitive, rapid, and field-deployable analytical methods. Research into this compound (11-OH-THC) has particularly benefited from these advancements, as its accurate quantification is crucial for clinical, forensic, and research purposes. Emerging bioanalytical techniques are moving beyond traditional laboratory constraints, offering novel solutions for sample collection, preparation, and detection. These innovations focus on miniaturization, automation, enhanced sensitivity, and specificity, paving the way for more efficient and accurate monitoring of this significant psychoactive metabolite.

A key trend is the development of microsampling techniques that require minimal biological sample volumes. nih.gov Volumetric absorptive microsampling (VAMS) is at the forefront of this movement, recognized as a promising alternative to conventional blood draws. mdpi.com This technique utilizes a specialized device with a porous, hydrophilic tip that absorbs a precise, fixed volume of a biological fluid, such as blood, oral fluid, or urine. mdpi.com The advantages are numerous: the procedure is minimally invasive, often requiring just a simple fingerprick, which is more convenient for patients and enables self-collection. researchgate.net Furthermore, the dried samples exhibit enhanced stability at ambient temperatures, eliminating the need for cold chain logistics and reducing biohazard risks during storage and transportation. mdpi.comdigitellinc.com

Recent studies have successfully integrated VAMS with ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) for the quantification of 11-OH-THC alongside other cannabinoids in whole blood. nih.govresearchgate.net For instance, one method detailed the successful quantification of 11-OH-THC within a linear range of 0.5–25 ng/mL from just 30 µL of blood collected via VAMS. nih.govfrontiersin.org This demonstrates the technique's capacity to support therapeutic drug monitoring and pharmacokinetic studies with significantly reduced sample volumes. nih.govnih.gov Another emerging application is the fully automated analysis of cannabinoids in urine, where VAMS is coupled with HPLC-MS/MS to create a high-throughput platform that minimizes manual errors and improves reproducibility. digitellinc.com

Table 1: Comparison of Volumetric Absorptive Microsampling (VAMS) and Traditional Venipuncture

| Feature | Volumetric Absorptive Microsampling (VAMS) | Traditional Venipuncture |

|---|---|---|

| Sample Volume | Low (typically 10-30 µL) mdpi.comnih.gov | High (several mL) |

| Invasiveness | Minimally invasive (fingerprick) researchgate.net | Invasive (requires trained phlebotomist) |

| Sample Stability | High stability at ambient temperature (dried sample) mdpi.comdigitellinc.com | Requires refrigeration or freezing; potential for degradation |

| Transport/Storage | Simplified; no cold chain required digitellinc.com | Complex; requires cold chain logistics |

| Biohazard Risk | Reduced digitellinc.com | Higher risk during collection and handling |

| Self-collection | Possible with minimal instruction researchgate.netnih.gov | Not possible |

Another significant area of innovation is the development of advanced biosensors for real-time, portable detection of cannabinoids. acs.org Electrochemical sensors, in particular, show great promise for rapid and low-cost detection of Δ9-tetrahydrocannabinol (THC) and its metabolites. azosensors.comnih.gov These devices function by measuring changes in electrical signals (such as current or potential) that occur when the target analyte interacts with a transducer surface. azosensors.com Researchers are exploring various modifications, including the use of nanomaterials to enhance sensitivity and selectivity. acs.org For example, a novel platform utilizing silver nanoparticles in a Surface-enhanced Raman scattering (SERS) active substrate has been developed for detecting trace amounts of THC in plasma and saliva. azosensors.com While much of the focus has been on the parent compound, the principles are adaptable for metabolites like 11-OH-THC. The primary challenges remain in mitigating interference from other compounds in the biological matrix and ensuring the long-term stability of the sensor, especially those modified with biological recognition elements like antibodies. researchgate.netnih.gov

Aptamer-based biosensors, or "aptasensors," represent a particularly versatile and rapidly advancing frontier. nih.govmdpi.com Aptamers are short, single-stranded DNA or RNA sequences that can be engineered to bind to specific targets, including small molecules like 11-OH-THC, with high affinity and specificity. nih.gov When integrated into a biosensor platform, they can translate this binding event into a detectable signal. aptamergroup.com Genome mining of transcriptional regulators has also led to the discovery of new biosensors capable of detecting cannabinoids. nih.govacs.org For instance, a biosensor developed from Novosphingobium aromaticivorans was shown to recognize cannabidiolic acid. acs.org Humanized yeast biosensor platforms are also being engineered to screen large libraries of cannabinoid compounds rapidly, which can help in characterizing the activity of metabolites. mdpi.combiorxiv.org

Table 2: Overview of Emerging Biosensor Technologies for Cannabinoid Detection

| Biosensor Type | Principle of Operation | Key Advantages | Current Status/Challenges |

|---|---|---|---|

| Electrochemical Sensors | Measures changes in electrical properties (current, potential, impedance) upon analyte binding. azosensors.com | Portable, rapid, low-cost, potential for miniaturization. azosensors.comresearchgate.net | Selectivity in complex matrices, sensor stability, interference from other compounds. nih.govnih.gov |

| Aptamer-Based Sensors (Aptasensors) | Utilizes specific binding of a nucleic acid aptamer to the target, generating an optical or electrical signal. nih.gov | High specificity and affinity, ease of synthesis, good stability. mdpi.com | Still in development for specific cannabinoid metabolites; requires optimization for real-world samples. mdpi.com |

| Yeast-Based Biosensors | Engineered yeast cells (e.g., expressing human cannabinoid receptors) produce a detectable signal (e.g., fluorescence) in response to the analyte. mdpi.com | Enables high-throughput screening of compound activity and structure-activity relationships. biorxiv.org | Primarily a screening tool; validation in mammalian cells is often required. mdpi.com |

High-resolution mass spectrometry (HRMS) continues to be a powerful tool, and its application in cannabinoid research is expanding. nih.gov When coupled with advanced separation techniques like UHPLC, HRMS provides exceptional sensitivity and specificity for identifying and quantifying 11-OH-THC, even in complex matrices like hair and oral fluid. nih.govnih.gov Non-targeted analysis using LC-HRMS has proven effective in identifying metabolites of emerging cannabinoids and distinguishing them from classical THC metabolites. semanticscholar.org This capability is crucial for accurately interpreting toxicological results, especially with the increasing prevalence of semi-synthetic cannabinoids. semanticscholar.org The high resolving power of these instruments allows for the separation of isobaric compounds—molecules with the same nominal mass but different elemental compositions—which is a common challenge in cannabinoid analysis. mdpi.com

Finally, the trend towards automation and miniaturization is poised to revolutionize how 11-OH-THC is analyzed. Fully automated platforms that integrate sample preparation, like the VAMS-HPLC-MS/MS system, reduce turnaround times and increase the reliability of results for high-throughput environments. digitellinc.com Looking further ahead, digital microfluidics, which involves the manipulation of discrete droplets of fluid on a microchip, is being explored for the automated analysis of dried blood spots, promising a new generation of analytical techniques for quantifying analytes from minute samples. rsc.org

Preclinical in Vitro and in Vivo Mechanistic Investigations of 11 Hydroxycannabinol

Pharmacological Profiling in Isolated Cellular and Tissue Systems

In vitro studies using isolated cellular and tissue systems have been instrumental in elucidating the pharmacological properties of 11-hydroxycannabinol. These investigations have primarily focused on its interaction with cannabinoid receptors and its effects on cellular signaling pathways.

Receptor Binding and Functional Activity:

11-OH-THC is a potent partial agonist at the cannabinoid receptor type 1 (CB1). wikipedia.org Research has consistently shown that 11-OH-THC exhibits a significantly higher binding affinity for the CB1 receptor compared to its parent compound, Δ⁹-THC. wikipedia.org For instance, one study reported a Ki value of 0.37 nM for 11-OH-THC at the CB1 receptor, in contrast to a Ki of 35 nM for Δ⁹-THC. wikipedia.org Similarly, studies on the metabolite of cannabinol (B1662348) (CBN), 11-hydroxy-CBN, found that it binds potently to both CB1 and CB2 receptors with Ki values of 38.0 ± 7.2 nM and 26.6 ± 5.5 nM, respectively. lumirlab.com

In terms of functional activity, 11-OH-THC demonstrates similar efficacy to Δ⁹-THC in inhibiting adenylyl cyclase, a key downstream signaling event following CB1 receptor activation. wikipedia.org However, it displays a lower maximum response (Emax) compared to Δ⁹-THC (28% vs. 70%). wikipedia.org This suggests that while 11-OH-THC is more potent in binding to the receptor, it may be less efficacious in producing a maximal biological response in this specific signaling pathway.

The table below summarizes the binding affinities (Ki) and functional activities (EC50 and Emax) of 11-OH-THC and its parent cannabinoids at the CB1 receptor from various in vitro studies.

| Compound | Receptor | Binding Affinity (Ki) | Functional Activity (Adenylyl Cyclase Inhibition) |

| 11-Hydroxy-Δ⁹-THC | CB1 | 0.37 nM wikipedia.org | EC50 = 11 nM, Emax = 28% wikipedia.org |

| Δ⁹-THC | CB1 | 35 nM wikipedia.org | EC50 = 5.2 nM, Emax = 70% wikipedia.org |

| 11-Hydroxy-CBN | CB1 | 38.0 ± 7.2 nM lumirlab.com | EC50 = 58.1 ± 6.2 nM lumirlab.com |

| 11-Hydroxy-CBN | CB2 | 26.6 ± 5.5 nM lumirlab.com | 20% inhibition at 10 µM lumirlab.com |

Effects on Immune Cells:

In vitro studies have also explored the effects of 11-OH-THC on immune cells. For example, it has been shown to be more potent than Δ⁹-THC in suppressing the cytolytic activity of natural killer (NK) cells in cell cultures. nih.gov Furthermore, both 11-OH-THC and Δ⁹-THC can suppress B cell proliferation, with B cells showing greater inhibition at lower concentrations compared to T cells. nih.gov

Assessment of Receptor Occupancy and Functional Responses in Animal Models

Animal models provide a crucial platform for assessing the in vivo effects of this compound, including its ability to occupy cannabinoid receptors in the brain and elicit functional responses.

Receptor Occupancy:

Studies utilizing radiolabeled cannabinoid receptor agonists have aimed to measure the in vivo receptor occupancy of cannabinoids. While direct studies on 11-OH-THC are limited, research on other CB1 receptor agonists provides insights into the relationship between receptor occupancy and behavioral effects. For example, a study using the radiotracer R-[¹²⁵I]AM2233 found that a high dose of the CB1 agonist WIN55212-2, which induced profound immobility and catalepsy in mice, only reduced the specific binding of the radiotracer by 21-43% in CB1-rich brain areas. nih.gov This suggests that significant behavioral effects of CB1 receptor agonists can occur with only a partial occupancy of the available receptors. nih.gov

Functional Responses:

In animal models, 11-hydroxy-Δ⁸-THC, a metabolite of Δ⁸-THC, has been shown to be more potent than its parent compound in producing pharmacological effects such as catalepsy, hypothermia, and prolongation of pentobarbital-induced sleep in mice. researchgate.net These findings indicate that the 11-hydroxylation of tetrahydrocannabinols is a metabolic activation pathway. capes.gov.br For instance, the cataleptogenic effect of 11-hydroxy-Δ⁸-THC was found to be five times greater than that of Δ⁸-THC. researchgate.net

The table below presents a comparison of the pharmacological effects of Δ⁸-THC and its 11-hydroxy metabolite in mice.

| Compound | Pharmacological Effect | Potency Relative to Parent Compound |

| 11-Hydroxy-Δ⁸-THC | Catalepsy | 5 times greater researchgate.net |

| 11-Hydroxy-Δ⁸-THC | Hypothermia | More potent |

| 11-Hydroxy-Δ⁸-THC | Pentobarbital-induced sleep prolongation | More potent |

| 11-Hydroxy-CBN | Catalepsy, Hypothermia, Pentobarbital-induced sleep prolongation | Twice as active as CBN |

Comparative Pharmacodynamics of this compound with Parent Cannabinoids and Other Metabolites

A key aspect of understanding the pharmacology of this compound is comparing its effects with those of its parent compounds (like Δ⁹-THC and CBN) and other metabolites.

Studies have consistently demonstrated that 11-hydroxylation often leads to an increase in pharmacological activity. researchgate.netcapes.gov.br As mentioned earlier, 11-hydroxy-Δ⁸-THC is significantly more potent than Δ⁸-THC in various behavioral assays in mice. researchgate.net Similarly, 11-hydroxy-CBN is about twice as active as CBN in inducing catalepsy, hypothermia, and prolonging sleep time.

In humans, intravenous administration of 11-OH-Δ⁹-THC resulted in a more rapid onset of psychological and physiological effects compared to Δ⁹-THC. nih.gov A marked tachycardia and psychological "high" were observed within 3-5 minutes after 11-OH-Δ⁹-THC administration, whereas the peak high was delayed to 10-20 minutes after Δ⁹-THC administration. nih.gov This suggests that 11-OH-Δ⁹-THC may be more readily available to its sites of action in the central nervous system.

Conversely, further metabolism of 11-OH-THC to 11-nor-9-carboxy-THC (THC-COOH) results in an inactive metabolite at CB1 receptors. wikipedia.org This metabolic inactivation is a crucial step in the clearance of cannabinoids from the body.

Investigation of Tolerance Development Mechanisms at the Molecular and Receptor Level

Chronic administration of cannabinoids can lead to the development of tolerance, a state of reduced responsiveness to the drug. The mechanisms underlying tolerance are complex and involve neuroadaptations at the molecular and receptor levels.

Tolerance to the pharmacological effects of Δ⁸-THC and its active metabolite, 11-hydroxy-Δ⁸-THC, has been demonstrated in mice. researchgate.net Daily administration of these compounds led to a diminished response in catalepsy, hypothermia, and pentobarbital-induced sleep prolongation. Importantly, reciprocal cross-tolerance was observed, meaning that tolerance to one compound conferred tolerance to the other. researchgate.net The magnitude of tolerance development was significantly higher with 11-hydroxy-Δ⁸-THC compared to Δ⁸-THC, suggesting that this active metabolite plays a crucial role in the development of tolerance to the parent cannabinoid. capes.gov.br

At the molecular level, cannabinoid tolerance is primarily attributed to neuroadaptations at the CB1 receptor. nih.govnih.gov These adaptations include:

Receptor Desensitization: A process where the receptor becomes less responsive to agonist stimulation. This can involve the action of G protein-coupled receptor kinases and the recruitment of β-arrestin2. nih.govnih.gov

Receptor Downregulation: A decrease in the number of CB1 receptors expressed on the cell surface. nih.govnih.gov

While there is strong evidence for CB1 receptor desensitization and downregulation in cannabinoid-tolerant rodent models, research into the specific role of 11-OH-THC in these processes is an area that requires further investigation. nih.gov

Systems Biology Approaches to Unravel Complex Biological Influences

Systems biology offers a holistic approach to understanding the complex biological effects of compounds like this compound by integrating data from various "omics" platforms (genomics, proteomics, metabolomics) with computational modeling.

While specific systems biology studies focused solely on this compound are not extensively documented in the available search results, the broader field of cannabinoid research is moving towards such integrative approaches. For instance, understanding the intricate network of interactions between the endocannabinoid system and other signaling pathways, such as the adenosine (B11128) system, is a key area of research. unisi.it Evidence suggests that adenosine A2A and cannabinoid CB1 receptors can form heteromeric complexes, leading to functional interactions that can influence cellular responses. unisi.it

Future systems biology research on this compound could involve:

Transcriptomic and Proteomic Analysis: To identify changes in gene and protein expression in response to 11-OH-THC in different cell types and tissues.

Metabolomic Profiling: To map the metabolic fate of 11-OH-THC and its impact on endogenous metabolite levels.

By integrating these multi-level data, systems biology holds the promise of providing a more comprehensive and predictive understanding of the complex biological influences of this compound.

Computational and Theoretical Studies of 11 Hydroxycannabinol

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing critical information about the binding affinity and the nature of the interactions. For 11-hydroxycannabinol, docking studies have been instrumental in elucidating its interactions with cannabinoid receptors CB1 and CB2.

Docking simulations have shown that 11-OH-THC, similar to its parent compound Δ⁹-tetrahydrocannabinol (THC), binds within the hydrophobic pocket of the CB1 and CB2 receptors. uctm.edu The addition of the hydroxyl group at the 11th position, however, introduces a key difference. This hydroxyl group has the potential to form hydrogen bonds with specific amino acid residues in the receptor's binding site, which can contribute to its higher binding affinity compared to THC. govinfo.gov For instance, studies have identified key amino acid residues within the cannabinoid receptors that are crucial for ligand binding, and the interactions with these residues can be explored through docking.

In a comparative molecular modeling analysis, the binding affinity of various cannabinoids to the CB1 receptor was investigated. While specific data for 11-OH-THC was not the primary focus, the study highlighted that synthetic cannabinoids can exhibit stronger binding affinities than THC, underscoring the importance of specific structural modifications in enhancing receptor interaction. ufn.edu.br Another study performed molecular docking of THC and its metabolites, including 11-OH-THC, with human blood plasma proteins, revealing varying binding affinities that influence their distribution in the body. biorxiv.org Specifically, the binding affinities of Δ⁹-THC, 11-OH-Δ⁹-THC, and 8β,11-diOH-Δ⁹-THC with 401 human blood plasma proteins were found to range from -5.0 to -10.5 kcal/mol. biorxiv.org

The following table summarizes representative molecular docking data for cannabinoid compounds with various protein targets.

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |

| Δ⁹-THC | Cannabinoid Receptor 1 (CB1) | - | ufn.edu.br |

| 11-OH-Δ⁹-THC | Human Blood Plasma Proteins | -5.0 to -10.5 | biorxiv.org |

| Cannabinol (B1662348) (CBN) | Dipeptidyl Peptidase-4 (DPP-4) | -7.85 | irispublishers.com |

| Δ⁹-THC | α-amylase | -7.14 | irispublishers.com |

Note: Specific binding affinity values for 11-OH-THC with CB1/CB2 from docking studies are not consistently reported across the literature, but its enhanced potency relative to THC is a recurring theme.

Molecular Dynamics Simulations to Model Binding Conformations and Stability

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, modeling the movement of atoms and molecules over time. This allows for the assessment of the stability of the binding pose, the conformational changes in both the ligand and the receptor upon binding, and the energetics of the interaction.

Recent cryo-electron microscopy (cryo-EM) structures of the CB1 receptor in complex with agonists have provided high-resolution templates for more accurate MD simulations. researchgate.net These studies have leveraged 1,000 ns MD simulations of THC and its analogs to delineate their spatiotemporal interactions at a molecular level, providing insights into the determinants of potency and efficacy. researchgate.net While not explicitly detailing 11-OH-THC, the principles derived from these simulations are directly applicable. For example, the stability of the ligand-receptor complex is crucial for its biological activity, and MD simulations can quantify this stability by calculating parameters like the root mean square deviation (RMSD) of the protein and ligand atoms over the simulation time. mdpi.com

The following table presents key parameters often analyzed in molecular dynamics simulations of ligand-receptor complexes.

| Simulation Parameter | Description | Significance |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the protein or ligand over time, compared to a reference structure. | Indicates the stability of the system. A stable RMSD suggests the complex has reached equilibrium. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues around their average position. | Identifies flexible and rigid regions of the protein, which can be important for ligand binding and receptor activation. |

| Potential Energy | The total energy of the system, including bonded and non-bonded interactions. | A stable potential energy throughout the simulation indicates a well-equilibrated and stable system. |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models can then be used to predict the activity of new, unsynthesized compounds.

While specific QSAR models exclusively for this compound are not widely published, the principles derived from studies on other THC analogs are highly relevant. The introduction of the 11-hydroxy group significantly alters the physicochemical properties of the molecule, such as its polarity and hydrogen bonding capacity. A QSAR model for a series of 11-substituted cannabinoids could quantify the impact of these changes on receptor binding and functional activity. Such models often employ molecular descriptors that capture various aspects of the molecule's structure, including electronic, steric, and hydrophobic properties.

A study aimed at developing a QSAR model to predict the CB1R-binding affinity of synthetic cannabinoids utilized various molecular descriptors calculated using computational tools. researchgate.netnih.gov This approach provides a framework for predicting the potential activity of new compounds. researchgate.net

The following table lists common molecular descriptors used in QSAR studies of cannabinoids.

| Descriptor Type | Examples | Relevance to Cannabinoid Activity |

| Electronic | Partial charges, Dipole moment, HOMO/LUMO energies | Influence electrostatic interactions and hydrogen bonding with the receptor. ajchem-a.com |

| Steric | Molecular volume, Surface area, Shape indices | Determine the fit of the ligand into the receptor's binding pocket. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Crucial for crossing the cell membrane and interacting with the hydrophobic binding site of cannabinoid receptors. |

| Topological | Wiener index, Connectivity indices | Describe the branching and connectivity of the molecular structure. |

In Silico Prediction of Metabolic Pathways and Enzyme Selectivity

Computational methods are increasingly used to predict the metabolic fate of drug candidates, a critical aspect of drug development. These in silico tools can predict the sites of metabolism on a molecule and the specific enzymes responsible, such as the cytochrome P450 (CYP) family.

For THC, the primary metabolic pathway leading to the formation of 11-OH-THC is well-established and involves oxidation by CYP enzymes, primarily CYP2C9 and CYP3A4. Computational models can predict this hydroxylation by identifying sterically accessible and electronically favorable sites for oxidation on the THC molecule. nih.gov Furthermore, these models can predict the subsequent metabolism of 11-OH-THC to its inactive metabolite, 11-nor-9-carboxy-THC. innovareacademics.in

Recent advancements in this field combine quantum mechanics and machine learning to predict the routes of both phase I and phase II metabolism with greater accuracy. news-medical.net These models can predict which enzyme families are most likely to metabolize a compound and the specific regioselectivity of those enzymes. news-medical.net Such tools are invaluable for understanding the complete metabolic profile of 11-OH-THC and for designing new cannabinoid analogs with improved metabolic stability. The Plant Metabolic Network provides a database of computationally predicted metabolic pathways in Cannabis sativa. plantcyc.org

The following table outlines the key enzymes involved in THC metabolism and the role of in silico prediction.

| Enzyme Family | Specific Isoforms | Role in THC/11-OH-THC Metabolism | In Silico Prediction Application |

| Cytochrome P450 (CYP) | CYP2C9, CYP3A4, CYP2C19 | Oxidation of THC to 11-OH-THC. | Prediction of sites of metabolism (SoMs) and enzyme selectivity. |

| UDP-glucuronosyltransferases (UGTs) | UGT1A9, UGT1A10, UGT2B7 | Glucuronidation of 11-OH-THC (Phase II metabolism). | Prediction of Phase II metabolic pathways and potential for drug-drug interactions. |

Ligand-Based and Structure-Based Computational Design Principles

The design of novel cannabinoid receptor ligands with specific pharmacological profiles (e.g., agonists, antagonists, or allosteric modulators) is guided by two main computational strategies: ligand-based and structure-based design.

Ligand-based design is employed when the three-dimensional structure of the target receptor is unknown or poorly characterized. This approach relies on the knowledge of a set of known active ligands. By analyzing the common structural features (pharmacophore) of these ligands, new molecules with similar properties can be designed. For 11-OH-THC and its analogs, ligand-based methods can help identify the key structural motifs required for high affinity and efficacy at cannabinoid receptors. researchgate.net

Structure-based design , on the other hand, utilizes the 3D structure of the target receptor, often obtained from X-ray crystallography or cryo-EM. nih.govresearchgate.net With the availability of high-resolution structures of CB1 and CB2, it is now possible to rationally design ligands that fit precisely into the binding site and make specific, favorable interactions. nottingham.ac.ukacs.org For example, a structure-based approach could be used to design analogs of 11-OH-THC with modifications that enhance their selectivity for the CB2 receptor over the CB1 receptor, potentially reducing psychoactive side effects. acs.orgchemrxiv.orgnih.gov The development of selective inverse agonists for the CB2 receptor has been guided by such structure-based design principles. acs.orgchemrxiv.orgnih.gov

The combination of these computational design principles with synthetic chemistry and pharmacological testing creates a powerful workflow for the discovery of new therapeutic agents targeting the endocannabinoid system.

Future Directions and Emerging Research Avenues for 11 Hydroxycannabinol

Elucidation of Novel Binding Sites and Mechanisms of Action Beyond Classical Cannabinoid Receptors

While 11-OH-CBN is known to interact with the classical cannabinoid receptors, CB1 and CB2, future research will likely focus on identifying and characterizing its interactions with other molecular targets. wikipedia.org Like other cannabinoids, 11-OH-CBN may exhibit polypharmacology, meaning it could affect a variety of proteins beyond the endocannabinoid system. frontiersin.org

Current research on other cannabinoids like cannabidiol (B1668261) (CBD) has identified over 65 potential molecular targets, including enzymes, transporters, ion channels, and various receptors like GPR55, TRPV1, and 5-HT1A. mdpi.comwikipedia.org It is plausible that 11-OH-CBN also interacts with a similar range of non-cannabinoid receptors, and investigating these potential interactions is a key area for future studies. Understanding these novel binding sites could reveal new mechanisms of action and open up new therapeutic possibilities.

Research has shown that structurally diverse ligands can bind to the CB1 receptor, suggesting the existence of multiple binding sites on this receptor. researchgate.net This raises the possibility that 11-OH-CBN may interact with these alternative sites, potentially leading to different functional outcomes compared to other cannabinoids. Further investigation into the structure-activity relationship of 11-OH-CBN and its analogs could lead to the development of novel drug scaffolds with unique pharmacological profiles. frontiersin.org

Development of Advanced In Vitro and In Vivo Research Tools and Probes

To delve deeper into the pharmacology of 11-OH-CBN, the development of more sophisticated research tools is essential. This includes the creation of highly specific and potent molecular probes derived from the 11-OH-CBN structure. For instance, the dimethylheptyl (DMH) homolog of 11-hydroxycannabinol has been shown to be a very potent agonist for both CB1 and CB2 receptors and could serve as a powerful tool in cannabinoid research. lumirlab.com

The synthesis of certified reference materials for 11-OH-CBN is crucial for standardizing research and ensuring the accuracy of analytical testing in forensic and clinical toxicology settings. sigmaaldrich.com Furthermore, the development of advanced in vitro models, such as cell lines expressing specific receptor subtypes or engineered tissues, will allow for more precise characterization of the compound's activity. In vivo, the use of selective receptor antagonists and gene-knockout animal models will be critical to definitively link the observed effects of 11-OH-CBN to specific receptor pathways, although the inherent effects of these manipulations on biological processes like sleep need to be carefully considered. nih.gov

Integration of Multi-Omics Data (e.g., genomics, proteomics, metabolomics) for Holistic Understanding

A systems-level understanding of the effects of 11-OH-CBN can be achieved through the integration of various "omics" technologies. slideshare.net These approaches provide a comprehensive view of the molecular changes occurring within a biological system in response to the compound.

Genomics: This field studies the complete set of DNA (the genome) of an organism. slideshare.net Genomic studies can help identify genetic variations that may influence an individual's response to 11-OH-CBN.

Proteomics: This is the large-scale study of proteins. slideshare.net Proteomic analyses can reveal how 11-OH-CBN alters the expression and function of proteins in different cells and tissues, providing insights into its mechanisms of action. mdpi.com For example, proteomic studies on THC have identified changes in mitochondrial proteins. mdpi.com

Metabolomics: This is the study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. slideshare.net Metabolomic approaches can be used to map the metabolic pathways affected by 11-OH-CBN and identify novel bioactive metabolites. frontiersin.org

By combining data from these different omics fields, researchers can build more complete models of the biological effects of 11-OH-CBN. mdpi.comnih.gov This integrated approach, sometimes referred to as "cannabinomics," will be instrumental in understanding the complex interactions of this compound within the body and for the discovery of new therapeutic targets. frontiersin.orgclinexprheumatol.orgnih.gov

Addressing Existing Research Gaps in the Fundamental Biology of this compound

Despite progress, significant gaps remain in our understanding of the fundamental biology of 11-OH-CBN. A primary area for future research is to fully elucidate its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion. While it is known to be a major active metabolite of CBN, more detailed studies are needed to understand its metabolic fate and whether it produces further active metabolites. wikipedia.orgnih.gov

Another key research gap is the direct comparison of the pharmacological effects of 11-OH-CBN with its parent compound, CBN, and with Δ9-tetrahydrocannabinol (THC). wikipedia.org Recent studies have begun to address this, showing that 11-OH-CBN can have distinct effects on sleep architecture in animal models compared to CBN. nih.gov Further research is also needed to understand its effects in specific populations, such as older adults, and during critical developmental periods. nih.gov